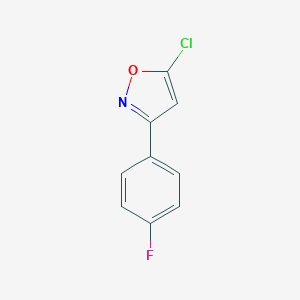
5-Chloro-3-(4-fluorophenyl)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-(4-fluorophenyl)isoxazole: is a heterocyclic compound that contains both chlorine and fluorine atoms It is part of the oxazole family, which is known for its aromatic five-membered ring structure containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(4-fluorophenyl)isoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-fluorobenzoyl chloride with chloroacetonitrile in the presence of a base, followed by cyclization to form the oxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the nitrogen atom in the oxazole ring.
Reduction: Reduction reactions can occur at the chlorine or fluorine substituents, potentially leading to dehalogenation.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorine atom, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Dehalogenated derivatives.
Substitution: Various substituted oxazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Chloro-3-(4-fluorophenyl)isoxazole is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a pharmacophore. The presence of both chlorine and fluorine atoms can enhance the biological activity of derivatives, making them potential candidates for drug development.
Medicine: Medicinally, derivatives of this compound are investigated for their potential therapeutic effects. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as increased resistance to degradation or enhanced mechanical strength.
Wirkmechanismus
The mechanism of action of 5-Chloro-3-(4-fluorophenyl)isoxazole and its derivatives often involves interaction with specific molecular targets. For instance, in medicinal chemistry, these compounds may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways involved depend on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
- 5-Chloro-3-(4-chlorophenyl)-1,2-oxazole
- 5-Chloro-3-(4-bromophenyl)-1,2-oxazole
- 5-Chloro-3-(4-methylphenyl)-1,2-oxazole
Comparison: Compared to its analogs, 5-Chloro-3-(4-fluorophenyl)isoxazole is unique due to the presence of the fluorine atom. Fluorine is highly electronegative, which can significantly influence the compound’s reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials with enhanced properties.
Eigenschaften
CAS-Nummer |
137188-20-6 |
|---|---|
Molekularformel |
C9H5ClFNO |
Molekulargewicht |
197.59 g/mol |
IUPAC-Name |
5-chloro-3-(4-fluorophenyl)-1,2-oxazole |
InChI |
InChI=1S/C9H5ClFNO/c10-9-5-8(12-13-9)6-1-3-7(11)4-2-6/h1-5H |
InChI-Schlüssel |
SCRXBYPGBVETDN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NOC(=C2)Cl)F |
Kanonische SMILES |
C1=CC(=CC=C1C2=NOC(=C2)Cl)F |
Synonyme |
5-CHLORO-3-(4-FLUOROPHENYL)ISOXAZOLE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















